N-(2,3-Dihydro-1H-indol-1-ylcarbonothioyl)-3,4,5-trimethoxybenzamide N-(2,3-Dihydro-1H-indol-1-ylcarbonothioyl)-3,4,5-trimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 642964-33-8
VCID: VC0467517
InChI: InChI=1S/C19H20N2O4S/c1-23-15-10-13(11-16(24-2)17(15)25-3)18(22)20-19(26)21-9-8-12-6-4-5-7-14(12)21/h4-7,10-11H,8-9H2,1-3H3,(H,20,22,26)
SMILES: COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)N2CCC3=CC=CC=C32
Molecular Formula: C19H20N2O4S
Molecular Weight: 372.4g/mol

N-(2,3-Dihydro-1H-indol-1-ylcarbonothioyl)-3,4,5-trimethoxybenzamide

CAS No.: 642964-33-8

Main Products

VCID: VC0467517

Molecular Formula: C19H20N2O4S

Molecular Weight: 372.4g/mol

N-(2,3-Dihydro-1H-indol-1-ylcarbonothioyl)-3,4,5-trimethoxybenzamide - 642964-33-8

CAS No. 642964-33-8
Product Name N-(2,3-Dihydro-1H-indol-1-ylcarbonothioyl)-3,4,5-trimethoxybenzamide
Molecular Formula C19H20N2O4S
Molecular Weight 372.4g/mol
IUPAC Name N-(2,3-dihydroindole-1-carbothioyl)-3,4,5-trimethoxybenzamide
Standard InChI InChI=1S/C19H20N2O4S/c1-23-15-10-13(11-16(24-2)17(15)25-3)18(22)20-19(26)21-9-8-12-6-4-5-7-14(12)21/h4-7,10-11H,8-9H2,1-3H3,(H,20,22,26)
Standard InChIKey DDOVKCYPCZUJLX-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)N2CCC3=CC=CC=C32
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)N2CCC3=CC=CC=C32
PubChem Compound 5175627
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator